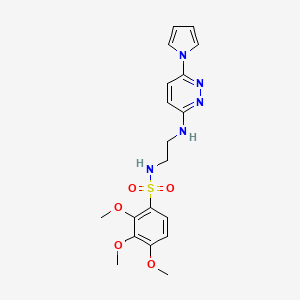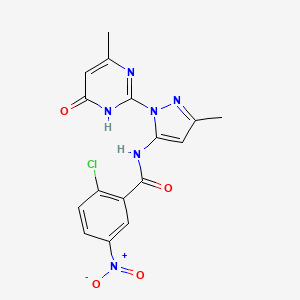![molecular formula C20H18N4OS B2553704 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone CAS No. 307512-53-4](/img/structure/B2553704.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazolo[4,3-a]pyridine, which is a heterocyclic compound known for its biological importance. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[1,5-a]pyridines has been achieved through methods such as intramolecular oxidative N-N bond formation, which is a metal-free process that features short reaction times and high yields . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Compounds with the 1,2,4-triazolo[1,5-a]pyridine core have been characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and molecular geometry . These studies are crucial for understanding the three-dimensional arrangement of atoms within the compound and can inform the design of new derivatives with desired properties.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazolo[1,5-a]pyridine derivatives can be explored through various chemical reactions. For instance, the reaction with anils of aromatic aldehydes in the presence of dimethylformamide and potassium hydroxide can yield styryl derivatives . Such reactions are valuable for the functionalization of the core structure and the development of compounds with specific characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied using both experimental and theoretical methods. Density Functional Theory (DFT) calculations can predict properties such as vibrational frequencies, molecular electrostatic potential maps, and non-linear optical properties . Experimental techniques like IR, NMR, and UV-Visible spectroscopy complement these theoretical studies and confirm the predicted properties. The thermodynamic properties of these compounds, such as heat capacities and enthalpy changes, have also been calculated, providing insight into their stability and reactivity .
Applications De Recherche Scientifique
Antibacterial Activity
Triazole-containing hybrids, especially those with 1,2,4-triazole moieties, have demonstrated promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The bioisosteric nature of triazoles to amides, esters, and carboxylic acids makes them potent inhibitors of essential bacterial proteins and enzymes, such as DNA gyrase and penicillin-binding protein, thereby offering a potential scaffold for developing new antibacterial agents (Li & Zhang, 2021).
Drug Development
The structural versatility of triazoles, including 1,2,4-triazole derivatives, has been exploited in the development of new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This has been highlighted through patents and research studies focusing on novel synthesis methods and biological evaluations of these compounds, indicating their potential in addressing neglected diseases and combatting drug-resistant bacteria and viruses (Ferreira et al., 2013).
Optical and Electrochemical Sensors
Pyrimidine and triazole derivatives have been utilized as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This highlights the potential of triazole derivatives in developing materials for biological and medicinal applications, including the detection of ions or molecules of biological interest (Jindal & Kaur, 2021).
Agrochemical Applications
The versatility of triazole derivatives extends to the agrochemical industry, where they serve as key ingredients in the formulation of fungicides, herbicides, and plant growth regulators. Their unique chemical properties enable them to interact effectively with biological targets in pests and plants, contributing to enhanced agricultural productivity and protection (Nazarov et al., 2021).
Propriétés
IUPAC Name |
1-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-12-17(15(2)24(14)16-8-4-3-5-9-16)18(25)13-26-20-22-21-19-10-6-7-11-23(19)20/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBQRHQFLCPEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)





![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)



![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)
